molecular formula C13H16F3NO2 B8462516 4-((4-(Trifluoromethoxy)benzyl)oxy)piperidine

4-((4-(Trifluoromethoxy)benzyl)oxy)piperidine

Cat. No.: B8462516
M. Wt: 275.27 g/mol
InChI Key: PFYZKCAGMTYSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(Trifluoromethoxy)benzyl)oxy)piperidine is a useful research compound. Its molecular formula is C13H16F3NO2 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidine

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2

InChI Key

PFYZKCAGMTYSNT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 4-(4-(trifluoromethoxy)benzyloxy)piperidine-1-carboxylate was dissolved in CH2Cl2 (40 mL) and TFA (4 mL) was added. The light yellow solution was stirred at RT for 20 h, after which time complete Boc deprotection was evident by LC-MS. The solution was concentrated under reduced pressure providing product as a TFA salt in 65-95% overall yield. The material was purified to obtain a salt or free based using catch and release with strong cation exchange chromatography (SCX-2) washing first with MeOH, then with 2M NH3 in MeOH.
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0 (± 1) mol
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40 mL
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4 mL
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Synthesis routes and methods II

Procedure details

19.21 kg of tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidin-1-carboxylate and 50 L of ethanol were mixed, and stirred at 60° C. The mixture was mixed with 8.28 L of a concentrated hydrochloric acid, stirred at 60° C. for 2 hours, and concentrated under reduced pressure. 80 L of toluene was added to the residue; the mixture was extracted with 150 L of water; and further the water layer was washed with 40 L of toluene. 15.5 L of a 25% NaOH aqueous solution was added to the water layer; the mixture was extracted twice with 80 L and 40 L of toluene; the organic layers were combined and the organic layer was twice washed with 80 L of water; the organic layer was concentrated under reduced pressure; then, 20 L of ethanol was added to the residue; and the mixture was concentrated under reduced pressure to obtain 10.40 kg of a yellow oily target substance.
Quantity
19.21 kg
Type
reactant
Reaction Step One
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50 L
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solvent
Reaction Step One
Quantity
8.28 L
Type
reactant
Reaction Step Two

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